sodium;2,6-ditert-butylnaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;2,6-ditert-butylnaphthalene-1-sulfonate” is known as Vandetanib. Vandetanib is a tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor 2, epidermal growth factor receptor, and rearranged during transfection proto-oncogene. It is primarily used in the treatment of medullary thyroid cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vandetanib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the methoxy and ethoxy substituents. The final step involves the coupling of the quinazoline intermediate with the appropriate aniline derivative under specific reaction conditions.
Industrial Production Methods: Industrial production of Vandetanib typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Vandetanib undergoes various chemical reactions, including:
Oxidation: Vandetanib can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert Vandetanib to its corresponding amine.
Substitution: Vandetanib can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Vandetanib N-oxide.
Reduction: Reduced amine derivative of Vandetanib.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vandetanib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and its ability to inhibit tumor growth.
Medicine: Primarily used in the treatment of medullary thyroid cancer. It is also being studied for its potential use in other types of cancer.
Industry: Employed in the development of new tyrosine kinase inhibitors and other pharmaceutical agents.
Mechanism of Action
Vandetanib exerts its effects by inhibiting the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor 2, epidermal growth factor receptor, and rearranged during transfection proto-oncogene. By blocking these receptors, Vandetanib disrupts cell signaling pathways that are essential for tumor growth and angiogenesis. This leads to the inhibition of tumor cell proliferation and the reduction of blood supply to the tumor.
Comparison with Similar Compounds
Gefitinib: Another tyrosine kinase inhibitor that targets epidermal growth factor receptor.
Erlotinib: Similar to Gefitinib, it targets epidermal growth factor receptor and is used in the treatment of non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Uniqueness of Vandetanib: Vandetanib is unique in its ability to target multiple receptors simultaneously, making it effective against a broader range of tumors. Its dual inhibition of vascular endothelial growth factor receptor 2 and epidermal growth factor receptor sets it apart from other tyrosine kinase inhibitors that typically target a single receptor.
Properties
IUPAC Name |
sodium;2,6-ditert-butylnaphthalene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEXKDCAGSHWSD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.